4-((Dimethylamino)methyl)-2,6-dimethoxyphenol

Medicinal chemistry Antibacterial agents Dihydrofolate reductase inhibitors

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol (CAS 39667-14-6, MW 211.26, C₁₁H₁₇NO₃) is a para-dimethylaminomethyl-substituted derivative of 2,6-dimethoxyphenol (syringol), classified as a phenolic Mannich base. It is recognized in the peer-reviewed medicinal chemistry literature as a key synthetic intermediate for the preparation of 6-substituted trimethoprim analogues via reaction with 2,4-diamino-6-substituted pyrimidines at 120–160 °C.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 39667-14-6
Cat. No. B3264751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Dimethylamino)methyl)-2,6-dimethoxyphenol
CAS39667-14-6
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C11H17NO3/c1-12(2)7-8-5-9(14-3)11(13)10(6-8)15-4/h5-6,13H,7H2,1-4H3
InChIKeyBUUOTZKSGGVVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((Dimethylamino)methyl)-2,6-dimethoxyphenol (CAS 39667-14-6): A Mannich-Base Scaffold for Trimethoprim Analogue Synthesis and Physicochemical Differentiation


4-((Dimethylamino)methyl)-2,6-dimethoxyphenol (CAS 39667-14-6, MW 211.26, C₁₁H₁₇NO₃) is a para-dimethylaminomethyl-substituted derivative of 2,6-dimethoxyphenol (syringol), classified as a phenolic Mannich base [1]. It is recognized in the peer-reviewed medicinal chemistry literature as a key synthetic intermediate for the preparation of 6-substituted trimethoprim analogues via reaction with 2,4-diamino-6-substituted pyrimidines at 120–160 °C [1]. Commercial suppliers including Sigma-Aldrich (AldrichCPR), Biosynth, and Bidepharm offer the compound as a versatile small-molecule scaffold for early discovery research . Its predicted physicochemical profile—melting point 78–80 °C, pKa 9.92, and LogP 1.47—distinguishes it from both the parent syringol and the primary amine analogue in ways that are consequential for synthetic handling and molecular design .

Why 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol Cannot Be Generically Substituted: Physicochemical and Synthetic Reactivity Consequences of the Dimethylaminomethyl Substituent


The para-dimethylaminomethyl group on this compound is not a passive structural feature; it fundamentally alters three properties critical for both synthetic utility and biological application relative to the closest analogs—2,6-dimethoxyphenol (syringol, CAS 91-10-1) and 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7). First, it raises the melting point from the 50–57 °C range of syringol to a sharper 78–80 °C, directly improving handling and recrystallization behavior . Second, it increases the octanol-water partition coefficient (LogP) from ~1.15 (syringol) and ~0.06 (primary amine analog) to 1.47, representing a substantial shift in lipophilicity that affects membrane permeability predictions by over an order of magnitude [1]. Third, and most critically for synthesis, the tertiary amine functions as an effective leaving group in Mannich-base C-alkylation chemistry, enabling the direct preparation of trimethoprim analogues at 120–160 °C—a reactivity pathway that is not accessible with the primary amine analogue, which lacks the requisite leaving-group capacity [2]. Substituting any of these analogs without accounting for these differences would compromise synthetic yield, physicochemical behavior, and experimental reproducibility.

Quantitative Differentiation Evidence for 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol: Physicochemical, Synthetic, and Commercial Comparator Data


Validated Mannich-Base Intermediate for 6-Substituted Trimethoprim Analogue Synthesis at Defined Reaction Temperatures

In a peer-reviewed synthetic protocol published in the Journal of Medicinal Chemistry, 2,6-dimethoxy-4-[(N,N-dimethylamino)methyl]phenol was employed as the Mannich-base intermediate to prepare a wide variety of 6-substituted trimethoprim analogues. The reaction with 2,4-diamino-6-substituted pyrimidines proceeded successfully at 120–160 °C, and trimethoprim itself was obtained in high yield from its 6-(methylthio) counterpart after desulfurization with Raney nickel [1]. In contrast, the less reactive 2,6-dialkyl-4-[(N,N-dimethylamino)methyl]phenols (i.e., analogs bearing alkyl groups other than methoxy at the 2 and 6 positions) showed reduced reactivity, highlighting the specific reactivity advantage conferred by the 2,6-dimethoxy substitution pattern in combination with the dimethylaminomethyl leaving group [1]. Neither the parent 2,6-dimethoxyphenol nor the primary amine analog (4-(aminomethyl)-2,6-dimethoxyphenol) can participate in this C-alkylation pathway because they lack the requisite tertiary amine leaving group.

Medicinal chemistry Antibacterial agents Dihydrofolate reductase inhibitors Mannich reaction

LogP Enhancement of ~1.41 Units Over the Primary Amine Analog Yields ~25-Fold Higher Predicted Membrane Partitioning

The computed octanol-water partition coefficient (LogP) for 4-((dimethylamino)methyl)-2,6-dimethoxyphenol is 1.47 . For the primary amine analog 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7), the reported LogP is 0.059 . This represents a difference of 1.41 LogP units, corresponding to an approximately 25-fold higher predicted partition coefficient for the target compound. Compared to the parent 2,6-dimethoxyphenol (syringol, CAS 91-10-1, LogP ~1.15 [1]), the target compound shows a 0.32 LogP unit increase (~2-fold). The tertiary dimethylamino group thus provides a tunable lipophilicity increment that is substantially larger than the shift from parent phenol to primary amine analog, positioning the compound in a more favorable LogP window (1–3) for passive membrane permeability.

Lipophilicity Drug design ADME Membrane permeability

Melting Point Elevation of 78–80 °C vs 50–57 °C for Syringol Improves Solid-State Handling and Recrystallization

The experimentally reported melting point of 4-((dimethylamino)methyl)-2,6-dimethoxyphenol is 78–80 °C . In contrast, the parent compound 2,6-dimethoxyphenol (syringol) melts over a broader and lower range of 50–57 °C . This 21–30 °C elevation shifts the compound from a low-melting solid that can soften or partially liquefy at ambient laboratory temperatures in warm climates to a reliably crystalline solid at room temperature. The primary amine analog (4-(aminomethyl)-2,6-dimethoxyphenol) melts at a substantially higher 149–151 °C , which may present the opposite challenge of requiring higher temperatures for melt-processing or solvent dissolution. The intermediate melting range of the target compound offers a practical sweet spot for recrystallization from common organic solvents and ambient-temperature solid handling.

Solid-state properties Purification Crystallization Process chemistry

Tertiary Amine pKa Modulation Relative to Parent Syringol: Subtle Ionization Shift at Physiological pH

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl group of 4-((dimethylamino)methyl)-2,6-dimethoxyphenol is 9.92 ± 0.36 . For the parent 2,6-dimethoxyphenol (syringol), the predicted pKa is 9.97 ± 0.10 . The small downward shift of approximately 0.05 pKa units, while modest, is directionally consistent with the electron-withdrawing inductive effect of the para-dimethylaminomethyl substituent in its protonated (ammonium) form at physiological pH. This means that at pH 7.4, the fraction of ionized (phenolate) species for the target compound is marginally higher (~0.30% ionized) compared to syringol (~0.27% ionized), a difference that may become more pronounced in the microenvironment of enzyme active sites or in formulations where the basic tertiary amine alters the local pH.

Ionization pKa Solubility Druglikeness

Batch-Specific QC Documentation (NMR, HPLC, GC) Supports Reproducible Research Versus Lower-Purity Primary Amine Analog

Commercial sourcing data reveals a meaningful quality-assurance differentiation. Bidepharm supplies 4-((dimethylamino)methyl)-2,6-dimethoxyphenol at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC spectra upon request . Shanghai Kehua (Coolpharm) similarly offers the compound at 97.00% purity with defined storage conditions (sealed in dry, 2–8 °C) [1]. In contrast, the primary amine analog 4-(aminomethyl)-2,6-dimethoxyphenol (CAS 4973-51-7) is commercially available at a standard purity of 95% , and Sigma-Aldrich explicitly notes that for its AldrichCPR collection product of the target compound, no analytical data is collected, placing the burden of identity and purity confirmation on the buyer . The availability of vendor-provided, batch-level QC data for the target compound from select suppliers therefore represents a procurement advantage for laboratories requiring documented purity for publication or regulatory purposes.

Quality control Analytical chemistry Reproducibility Procurement

Defined Long-Term Storage Specification (2–8 °C, Sealed, Dry) versus Ambient Storage for Syringol

The compound's stability profile is reflected in vendor-prescribed storage conditions. Coolpharm specifies storage at 2–8 °C in a sealed, dry environment [1]. This contrasts with 2,6-dimethoxyphenol (syringol), which is typically stored at ambient temperature . The requirement for refrigerated storage of the target compound is consistent with the presence of the basic tertiary amine, which may render the compound more hygroscopic or susceptible to oxidative degradation than the parent phenol. This storage specification, while adding a modest logistical requirement, also signals that the compound's integrity has been evaluated by the supplier and that defined conditions are necessary to maintain the certified purity over time.

Stability Storage Supply chain Inventory management

Recommended Application Scenarios for 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Diversification of the Trimethoprim Scaffold via 6-Substituted Analogue Synthesis

As established by Roth et al. (1980), this compound serves as the direct Mannich-base entry point for preparing a library of 6-substituted trimethoprim analogues. Reaction with 2,4-diamino-6-(alkylthio)pyrimidines at 120–160 °C, followed by Raney nickel desulfurization, yields trimethoprim in high yield [1]. This protocol is structurally validated and cannot be executed with the primary amine analog or parent syringol, making this compound the correct procurement choice for any laboratory replicating or extending this specific SAR program targeting bacterial dihydrofolate reductase.

Chemical Probe Design: Scaffold with Enhanced Predicted Membrane Permeability (LogP 1.47)

For programs requiring a 2,6-dimethoxyphenol-based probe with balanced lipophilicity for cellular target engagement, the LogP of 1.47 positions this compound favorably within the typical drug-like range (LogP 1–3), while the primary amine analog (LogP 0.059) is predicted to be substantially less membrane-permeant [1]. The ∼25-fold LogP differential supports prioritizing this compound over the primary amine in any cell-based assay context where passive diffusion across lipid bilayers is a limiting factor.

Synthetic Chemistry: Mannich-Base C-Alkylation Protocol Requiring Tertiary Amine Leaving-Group Capacity

The tertiary dimethylamino group functions as a competent leaving group in Mannich-base C-alkylation reactions with pyrimidine nucleophiles at elevated temperatures [1]. This reactivity distinguishes the compound from secondary or primary amine analogs, where protonation or hydrogen-bonding networks would suppress leaving-group ability. Synthetic chemists developing new C–C bond-forming methodologies on electron-rich aromatic systems should select this compound over the primary amine analog when a Mannich-based alkylation strategy is employed.

Reproducible Biomedical Research: Use of Batch-Certified Material with Documented Purity for Publication-Standard Data

Journals and institutional review boards increasingly require documentation of compound identity and purity for all published biological results. Sourcing this compound from suppliers offering batch-level QC with NMR, HPLC, and GC spectra (e.g., Bidepharm at 97% purity) [1] directly satisfies these requirements and eliminates the need for in-house re-characterization. This procurement pathway contrasts with the 'as-is' supply model of certain AldrichCPR products and the lower 95% purity specification typical of the primary amine analog , making it the lower-risk choice for laboratories operating under rigorous data-reporting standards.

Quote Request

Request a Quote for 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.